molecular formula C15H12N2O B11769949 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- CAS No. 60739-31-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-

Cat. No.: B11769949
CAS No.: 60739-31-3
M. Wt: 236.27 g/mol
InChI Key: MTVYCJRTXNTIGS-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-: is a heterocyclic compound belonging to the benzimidazole family. This compound is characterized by a benzimidazole core structure with a phenylethenyl substituent at the nitrogen atom. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzimidazolones are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .

Biology: Benzimidazolones exhibit various biological activities, including antibacterial, antifungal, and antidiabetic properties. They are also studied for their potential as histamine H3-receptor antagonists and tubulin polymerization inhibitors .

Medicine: In medicinal chemistry, benzimidazolones are explored for their potential therapeutic applications in treating diseases such as cancer, diabetes, and central nervous system disorders .

Industry: Benzimidazolones are used in the production of dyes, pigments, and other industrial chemicals. They are also employed as catalysts in various chemical reactions .

Comparison with Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Comparison: 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- is unique due to the presence of the phenylethenyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzimidazolones that may lack this substituent or have different substituents, leading to variations in their reactivity, stability, and biological activity .

Properties

CAS No.

60739-31-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(1-phenylethenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H12N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18)

InChI Key

MTVYCJRTXNTIGS-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O

Origin of Product

United States

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